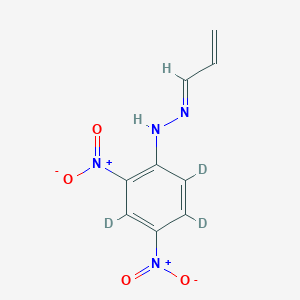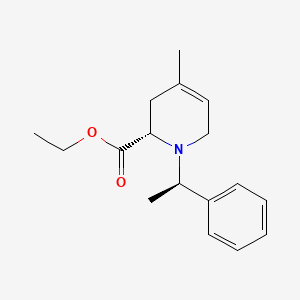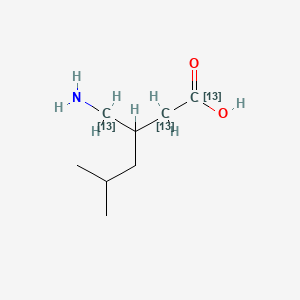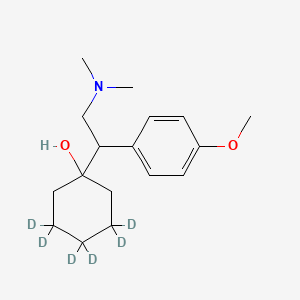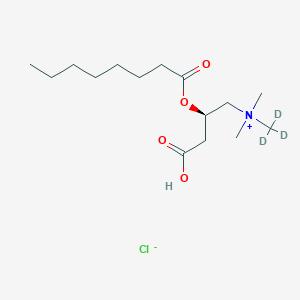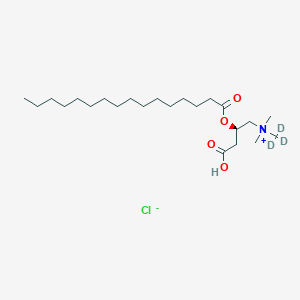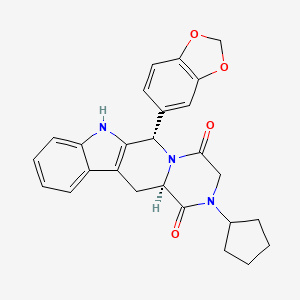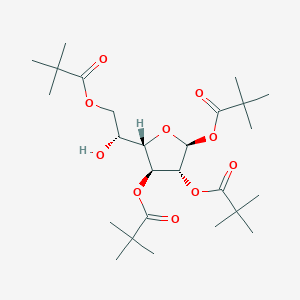
Epidepride HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epidepride is a high-affinity radiotracer used in single-photon emission computed tomography (SPECT) imaging of the D2/3 receptors . It binds with high affinity to striatal and extrastriatal receptors .
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of ephedrine involves the transformation of benzaldehyde into L-phenylacetylcarbinol (L-PAC) by actively fermenting yeast, which can then be reductively aminated to afford ephedrine .
Molecular Structure Analysis
Molecular structure analysis often involves the use of tools like MolView, which consists of a structural formula editor and a 3D model viewer . Once a molecule is drawn, it can be converted into a 3D model for further analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure and can be analyzed using various methods . These properties can include molecular weight, hydrophobicity, hydrogen bonding, and charge distribution .
Wissenschaftliche Forschungsanwendungen
1. Neuroimaging in Schizophrenia Models
Epidepride HCl, particularly in its radiolabeled form [(123)I]epidepride, has significant applications in neuroimaging. For instance, Huang et al. (2012) utilized [(123)I]epidepride to study dopamine D(2)/D(3) receptor binding in a rat schizophrenia model induced by chronic MK-801 treatment. Their findings indicated that [(123)I]epidepride could effectively evaluate alterations in dopamine receptor binding in the brain, providing insights into schizophrenia pathology and treatment evaluation (Huang et al., 2012).
2. Quantification of Striatal and Extrastriatal D2/3 Receptors
In another study, Tsartsalis et al. (2020) demonstrated the use of [123I]epidepride SPECT imaging for absolute quantification of D2/3 receptors in both striatal and extrastriatal regions. This is particularly relevant in preclinical and clinical SPECT neuroimaging, allowing simultaneous quantification in different brain regions (Tsartsalis et al., 2020).
3. Stability and Degradation Analysis
Chen et al. (2013) conducted a study focusing on the forced degradation behavior of epidepride, using high-performance liquid chromatography and mass spectrometry. This research is crucial for understanding the stability and shelf life of epidepride, which is vital for its application in medical imaging (Chen et al., 2013).
4. Human Brain Dopamine Receptor Imaging
Kornhuber et al. (2005) used [123I]Epidepride in SPECT imaging to study dopamine receptors in the human brain. Their research showed the potential of [123I]Epidepride as a SPECT ligand for investigating D2 receptors in living human brains, which could be critical for studying various neuropsychiatric disorders (Kornhuber et al., 2005).
5. Diagnosis and Treatment Evaluation in Schizophrenia
Huang et al. (2014) explored the diagnostic potential of [(123)I]epidepride imaging for a risperidone-treatment chronic MK-801-induced rat schizophrenia model. Their findings highlighted the utility of [(123)I]epidepride in tracing progressive alterations of D2R expression, aiding in both diagnosis and treatment evaluation of schizophrenia (Huang et al., 2014).
Safety And Hazards
Zukünftige Richtungen
The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . Therapeutic peptides, a unique class of pharmaceutical agents composed of a series of well-ordered amino acids, have made great progress in the last decade thanks to new production, modification, and analytic technologies .
Eigenschaften
CAS-Nummer |
253453-57-3 |
|---|---|
Produktname |
Epidepride HCl |
Molekularformel |
C16H23IN2O3 x HCl |
Molekulargewicht |
454.73 |
Reinheit |
95% |
Synonyme |
(S)-N-((1-Ethyl-2-pyrrolidinyl)methyl)-5-iodo-2,3-dimethoxybenzamide hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6aR,9aR)-9a-Hydroxy-4-(methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1147568.png)
